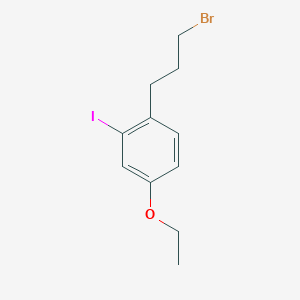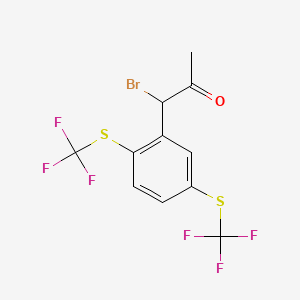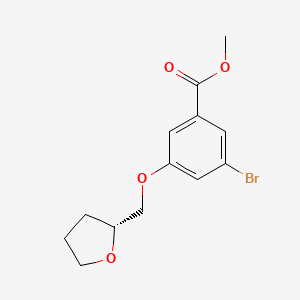
(R)-Methyl 3-bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methyl 3-bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a bromine atom, a tetrahydrofuran ring, and a methoxy group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoate typically involves multiple steps One common method starts with the bromination of methyl benzoate to introduce the bromine atom at the 3-position This is followed by the protection of the hydroxyl group using a tetrahydrofuran ring, which is achieved through a nucleophilic substitution reaction
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 3-bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-Methyl 3-bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized benzoates.
Applications De Recherche Scientifique
®-Methyl 3-bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-Methyl 3-bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoate involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The tetrahydrofuran ring provides structural stability and enhances the compound’s affinity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
®-Methyl 3-bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoate is unique due to the presence of the tetrahydrofuran ring, which is not commonly found in similar compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H15BrO4 |
|---|---|
Poids moléculaire |
315.16 g/mol |
Nom IUPAC |
methyl 3-bromo-5-[[(2R)-oxolan-2-yl]methoxy]benzoate |
InChI |
InChI=1S/C13H15BrO4/c1-16-13(15)9-5-10(14)7-12(6-9)18-8-11-3-2-4-17-11/h5-7,11H,2-4,8H2,1H3/t11-/m1/s1 |
Clé InChI |
IHOQQGIKUYMBRP-LLVKDONJSA-N |
SMILES isomérique |
COC(=O)C1=CC(=CC(=C1)Br)OC[C@H]2CCCO2 |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)Br)OCC2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


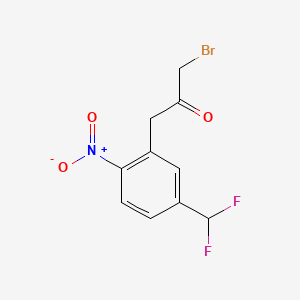
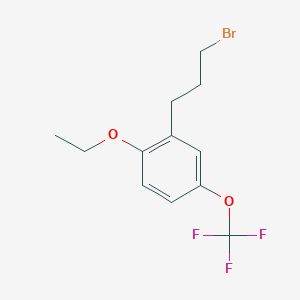

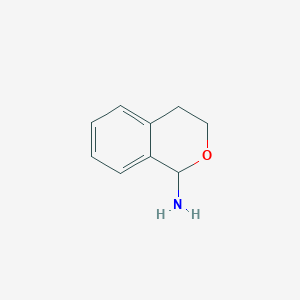
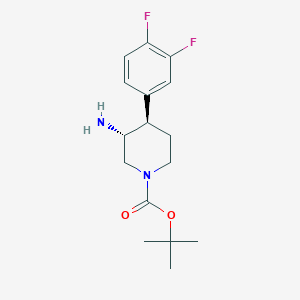
![[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062595.png)
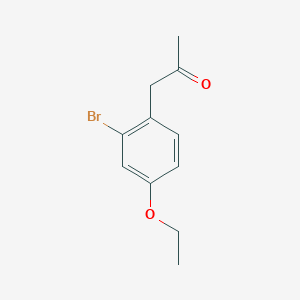
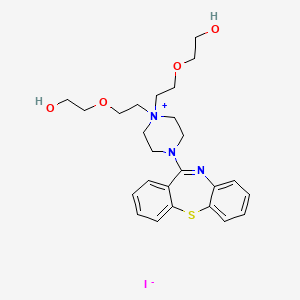
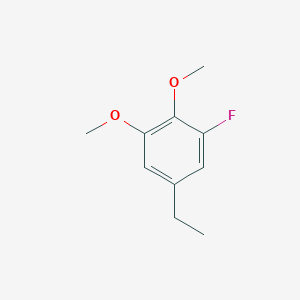
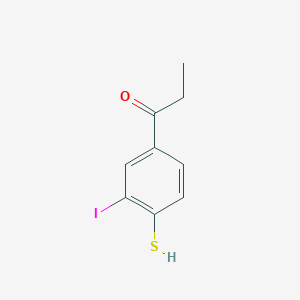

![2-[Cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B14062625.png)
